An In-depth Technical Guide on the Selective Serotonin Antagonist Properties of BRL-46470
An In-depth Technical Guide on the Selective Serotonin Antagonist Properties of BRL-46470
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core selective serotonin (B10506) antagonist properties of BRL-46470 (Ricasetron). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of this potent and selective 5-HT3 receptor antagonist, including its pharmacological profile, mechanism of action, and the experimental protocols used for its characterization.
Introduction to BRL-46470
BRL-46470, also known as Ricasetron, is a highly potent and selective antagonist of the serotonin 5-HT3 receptor. Its chemical name is endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-3,3-dimethyl-indole-1-carboxamide. As a member of the "setron" class of drugs, BRL-46470 has been investigated for its potential therapeutic applications, particularly in conditions where 5-HT3 receptor signaling is implicated.
Chemical and Physical Properties of BRL-46470 [1]
| Property | Value |
| IUPAC Name | 3,3-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2H-indole-1-carboxamide |
| Molecular Formula | C19H27N3O |
| Molecular Weight | 313.4 g/mol |
| Canonical SMILES | CC1(CN(C2=CC=CC=C21)C(=O)NC3CC4CCC(C3)N4C)C |
| InChI Key | ILXWRFDRNAKTDD-UHFFFAOYSA-N |
Quantitative Data Summary
The following tables summarize the key quantitative data that define the pharmacological profile of BRL-46470 as a selective 5-HT3 receptor antagonist.
Table 1: 5-HT3 Receptor Binding Affinity of BRL-46470
| Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| [3H]-BRL 43694 | Rat brain membranes | 0.32 ± 0.04 | [source not found] |
Table 2: Functional Antagonist Potency of BRL-46470 in In Vitro and In Vivo Models
| Experimental Model | Agonist | Parameter | Value | Reference |
| Guinea-pig isolated ileum | 5-HT | pA2 | 8.3 ± 0.5 | [source not found] |
| Rabbit isolated heart | 5-HT | pA2 | 10.1 ± 0.1 | [source not found] |
| Rat Bezold-Jarisch reflex | Phenylbiguanide (B94773) | ID50 | 0.7 µg/kg i.v. | [source not found] |
Mechanism of Action and Signaling Pathway
BRL-46470 exerts its pharmacological effects by competitively binding to and blocking the activation of the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-HT) normally leads to a rapid influx of cations (primarily Na+ and Ca2+), resulting in neuronal depolarization.[2][3][4] By preventing the binding of serotonin, BRL-46470 inhibits this depolarization and the subsequent downstream signaling events.
The downstream signaling cascade initiated by 5-HT3 receptor activation involves the elevation of intracellular calcium, which in turn can activate various calcium-dependent enzymes and signaling pathways.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the selective serotonin antagonist properties of BRL-46470.
Radioligand Binding Assay
This assay is used to determine the binding affinity of BRL-46470 for the 5-HT3 receptor.
Protocol:
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Membrane Preparation:
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Homogenize rat brain tissue (e.g., cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.
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Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
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Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
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Resuspend the final pellet in the assay buffer and determine the protein concentration.
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-
Binding Assay:
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In a final volume of 250 µL, incubate the membrane preparation (50-120 µg of protein) with the radioligand [3H]-BRL 43694 (at a concentration around its Kd).
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For competition assays, add increasing concentrations of BRL-46470.
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Define non-specific binding using a high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM granisetron).
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Incubate at room temperature for 60 minutes.
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-
Separation and Counting:
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Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
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Measure the radioactivity retained on the filters using a liquid scintillation counter.
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-
Data Analysis:
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Calculate the specific binding by subtracting non-specific binding from total binding.
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Determine the IC50 value (the concentration of BRL-46470 that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Guinea-Pig Isolated Ileum Assay
This functional assay assesses the ability of BRL-46470 to antagonize 5-HT-induced contractions of the guinea-pig ileum.
Protocol:
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Tissue Preparation:
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Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
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Mount the ileum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
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Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record contractions.
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Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.
-
-
Experimental Procedure:
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Obtain a cumulative concentration-response curve for a 5-HT3 receptor agonist (e.g., 5-HT or 2-methyl-5-HT) by adding increasing concentrations to the organ bath.
-
Wash the tissue and allow it to recover.
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Incubate the tissue with BRL-46470 at a fixed concentration for a predetermined time (e.g., 30 minutes).
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Repeat the cumulative concentration-response curve for the agonist in the presence of BRL-46470.
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Repeat this process with several different concentrations of BRL-46470.
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-
Data Analysis:
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Measure the magnitude of the contractions at each agonist concentration.
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Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of BRL-46470.
-
Determine the EC50 values for the agonist in each condition.
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Perform a Schild analysis by plotting the log (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot gives the pA2 value, which is a measure of the antagonist's potency.
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Rat Bezold-Jarisch Reflex Model
This in vivo model is used to evaluate the ability of BRL-46470 to inhibit the bradycardic response induced by activation of 5-HT3 receptors on vagal afferent nerves.[5]
Protocol:
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Animal Preparation:
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Anesthetize a rat (e.g., with urethane).
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Cannulate the trachea for artificial respiration if necessary.
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Insert catheters into a femoral vein for drug administration and a femoral artery for blood pressure and heart rate monitoring.
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Administer a beta-adrenoceptor antagonist (e.g., atenolol) to prevent sympathetically mediated changes in heart rate.
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-
Experimental Procedure:
-
Allow the animal to stabilize after surgery.
-
Induce the Bezold-Jarisch reflex by intravenous injection of a 5-HT3 receptor agonist, such as phenylbiguanide (e.g., 5 µg/kg).[6] This will cause a transient bradycardia and hypotension.
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After the cardiovascular parameters return to baseline, administer BRL-46470 intravenously at a specific dose.
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After a set time, re-administer the 5-HT3 agonist and record the cardiovascular response.
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Repeat this procedure with different doses of BRL-46470.
-
-
Data Analysis:
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Measure the change in heart rate from baseline following the administration of the 5-HT3 agonist in the absence and presence of BRL-46470.
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Calculate the percentage inhibition of the bradycardic response at each dose of BRL-46470.
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Determine the ID50, which is the dose of BRL-46470 that causes a 50% inhibition of the agonist-induced bradycardia.
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Conclusion
BRL-46470 is a well-characterized, highly potent, and selective 5-HT3 receptor antagonist. The quantitative data from radioligand binding and functional assays consistently demonstrate its high affinity and efficacy in blocking 5-HT3 receptor-mediated responses. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of BRL-46470 and similar compounds. A thorough understanding of its mechanism of action and the methodologies used for its evaluation is crucial for the continued exploration of its therapeutic potential.
References
- 1. Ricasetron | C19H27N3O | CID 9883287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 3. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute myocardial ischemia enhances the vanilloid TRPV1 and serotonin 5-HT3 receptor-mediated Bezold-Jarisch reflex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of 5-HT3 and 'atypical' 5-HT receptors mediating guinea-pig ileal contractions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
